3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-METHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating the reactants in a suitable solvent such as xylene or toluene, sometimes with the addition of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
3-METHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-METHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar thienopyrimidine core but with different ring fusion patterns, resulting in distinct chemical and biological properties.
Uniqueness
3-METHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thienopyrimidine derivatives .
Properties
Molecular Formula |
C13H10N2OS2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-methyl-6-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2OS2/c1-15-12(16)11-9(14-13(15)17)7-10(18-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,17) |
InChI Key |
DWQXUUGOJWAUFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)NC1=S |
Origin of Product |
United States |
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